molecular formula C15H17F4NO3 B2643708 tert-Butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxyazetidine-1-carboxylate CAS No. 1694286-57-1

tert-Butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxyazetidine-1-carboxylate

Cat. No.: B2643708
CAS No.: 1694286-57-1
M. Wt: 335.299
InChI Key: RVMPYTPXCLOKQD-UHFFFAOYSA-N
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Description

tert-Butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxyazetidine-1-carboxylate is a four-membered azetidine derivative featuring a tert-butyl carbamate group and a substituted aromatic ring. The compound’s structure includes a hydroxyl group at the 3-position of the azetidine ring and a 4-fluoro-3-(trifluoromethyl)phenyl substituent, which confers unique electronic and steric properties. It is synthesized via coupling reactions, as described in a European patent application, with LCMS data (m/z 756 [M+H]⁺) and HPLC retention time (1.33 minutes under SMD-TFA05 conditions) confirming its identity .

Properties

IUPAC Name

tert-butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F4NO3/c1-13(2,3)23-12(21)20-7-14(22,8-20)9-4-5-11(16)10(6-9)15(17,18)19/h4-6,22H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMPYTPXCLOKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=C(C=C2)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound's molecular formula is C15H17F4NO3C_{15}H_{17}F_{4}NO_{3}, with a molecular weight of approximately 338.298 g/mol. Its structure includes a hydroxyazetidine core substituted with a tert-butyl group and a trifluoromethylated phenyl moiety, contributing to its unique properties and potential biological applications.

Biological Activity

Mechanism of Action:
Research indicates that compounds similar to this compound can act as inhibitors of various enzymes and receptors. Notably, studies have shown its potential as an inhibitor of Bruton's tyrosine kinase (BTK), which is implicated in several diseases, including certain cancers and autoimmune disorders .

In Vitro Studies:
In vitro studies have demonstrated that this compound can effectively bind to specific proteins, influencing their activity. For example, it has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease . The compound's interaction with BTK suggests a mechanism for therapeutic action in diseases where this kinase plays a critical role.

Toxicity Profile:
The compound has been classified with specific toxicity warnings. It is harmful if swallowed and can cause skin irritation . These properties necessitate careful handling in laboratory settings.

Case Studies

  • Alzheimer's Disease Research:
    A study investigated the compound's effect on astrocyte cells exposed to amyloid beta (Aβ) 1-42. Results indicated that the compound could enhance cell viability in the presence of Aβ, suggesting protective effects against neurotoxicity. However, the effect was not statistically significant compared to established treatments like galantamine .
  • Cancer Therapeutics:
    In another study focusing on cancer pathways, derivatives of this compound were evaluated for their inhibitory effects on BTK. The findings suggested that such compounds could be promising candidates for developing targeted therapies against malignancies driven by aberrant BTK signaling.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with similar compounds is provided:

Compound NameSimilarityUnique Features
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate0.92Contains only one fluorine substituent
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate0.84Acetyl group instead of a phenyl moiety
Tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate0.82Amino group adds different reactivity
Tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate0.82Different positioning of the trifluoromethyl group

This table illustrates how this compound stands out due to its specific arrangement of functional groups, potentially enhancing its biological activity compared to other compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. For instance, research indicates that compounds with similar structures can act as inhibitors of monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system. This suggests that tert-butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxyazetidine-1-carboxylate may exhibit anti-inflammatory and analgesic properties .

Agrochemical Development

Fluorinated compounds are often utilized in agrochemicals due to their enhanced biological activity and stability. The unique fluorinated structure of this compound positions it as a potential candidate for developing new pesticides or herbicides that require lower application rates while maintaining efficacy .

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in organic synthesis, particularly for creating complex bioactive molecules. Its ability to undergo various chemical transformations makes it valuable in synthesizing derivatives with improved pharmacological profiles .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of MAGL Inhibitors A study demonstrated that derivatives similar to this compound exhibited potent inhibitory activity against MAGL, suggesting therapeutic potential in pain management .
Fluorinated Compounds in Agrochemicals Research highlighted the role of fluorinated compounds like this one in enhancing the effectiveness of agrochemicals, leading to lower environmental impact through reduced application rates .
Metabolic Stability Studies Investigations into the metabolic pathways of fluorinated azetidine derivatives revealed that they exhibit enhanced stability compared to non-fluorinated counterparts, making them suitable for pharmaceutical applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Ring Aromatic Substituent Functional Groups CAS Number
tert-Butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxyazetidine-1-carboxylate Azetidine 4-fluoro-3-(trifluoromethyl)phenyl Hydroxyl, tert-butyl carbamate -
tert-Butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate Piperidine 4-fluoro-3-(trifluoromethyl)phenyl Amino, tert-butyl carbamate 1354963-24-8
tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate Piperidine 4-fluoro-3-(trifluoromethyl)phenyl Oxo, tert-butyl carbamate 1354953-08-4
tert-Butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate Azetidine 2,4-difluorophenyl Hydroxyl, tert-butyl carbamate 1482460-15-0

Key Observations:

  • This strain may also influence conformational stability in biological systems or crystallization behavior .
  • Aromatic Substituents: The 4-fluoro-3-(trifluoromethyl)phenyl group in the target compound provides strong electron-withdrawing effects, enhancing lipophilicity and metabolic stability compared to the 2,4-difluorophenyl group in the analog from .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxyazetidine-1-carboxylate, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the azetidine ring. A common approach includes:

Ring Construction : Cyclocondensation of amino alcohols with carbonyl compounds under acidic or basic conditions to form the azetidine core.

Functionalization : Introduction of the 4-fluoro-3-(trifluoromethyl)phenyl group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura).

Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the azetidine nitrogen, followed by selective deprotection under acidic conditions (e.g., TFA) .

  • Key Intermediates : tert-Butyl azetidine-1-carboxylate derivatives and halogenated aryl precursors (e.g., 4-fluoro-3-(trifluoromethyl)phenylboronic acid).

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR to confirm regiochemistry and substitution patterns (e.g., distinguishing hydroxyazetidine protons from aryl fluorides).
  • FT-IR : Verification of hydroxyl (-OH) and carbonyl (C=O) stretches from the Boc group.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ or [M+Na]+ ions).
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration and hydrogen-bonding interactions (critical for confirming the 3-hydroxyazetidine stereochemistry) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Chromatography : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for preliminary purification.
  • Recrystallization : Use of polar aprotic solvents (e.g., DCM/hexane) to isolate crystalline product.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) for high-purity batches, especially for biological assays .

Advanced Research Questions

Q. How do steric and electronic effects influence the stereochemical integrity of the 3-hydroxyazetidine moiety during synthesis?

  • Methodological Answer :

  • Steric Effects : Bulky substituents (e.g., tert-butyl group) on the azetidine nitrogen can hinder epimerization at the 3-hydroxy center.
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the aryl ring stabilize transition states, reducing racemization.
  • Mitigation Strategies :
  • Low-temperature reactions (<0°C) to minimize kinetic resolution.
  • Chiral HPLC or enzymatic resolution to separate enantiomers if racemization occurs .

Q. What experimental and computational approaches are used to predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental :
  • Forced Degradation Studies : Expose the compound to acidic (pH 1-3), neutral (pH 7), and basic (pH 10-12) conditions at elevated temperatures (40–80°C). Monitor degradation via LC-MS.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset temperature).
  • Computational :
  • DFT Calculations : Predict hydrolysis pathways of the Boc group and hydroxyl group reactivity.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic matrices .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

  • Methodological Answer :

  • Case Example : Discrepancies in NMR chemical shifts (e.g., unexpected splitting) vs. X-ray-confirmed structure.
  • Resolution Steps :

Dynamic Effects : Variable-temperature NMR to detect conformational exchange (e.g., ring puckering in azetidine).

Twinning Analysis : Re-examine X-ray data for crystal twinning or disorder using SHELXL refinement (e.g., TWIN/BASF commands) .

Complementary Techniques : Solid-state NMR or Raman spectroscopy to cross-validate crystallographic findings.

Q. What strategies optimize the yield of this compound in flow-chemistry systems?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (e.g., residence time, temperature, reagent stoichiometry).
  • Continuous-Flow Setup :
  • Microreactors : Enhance heat/mass transfer for exothermic steps (e.g., Boc deprotection).
  • In-line Analytics : UV/Vis or IR sensors for real-time monitoring of intermediate formation.
  • Case Study : Analogous flow-optimized syntheses (e.g., diphenyldiazomethane) achieved >90% yield by minimizing side reactions through precise parameter control .

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